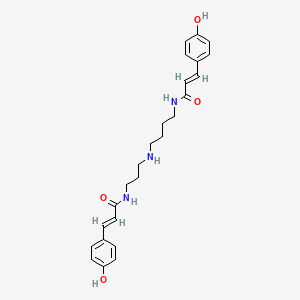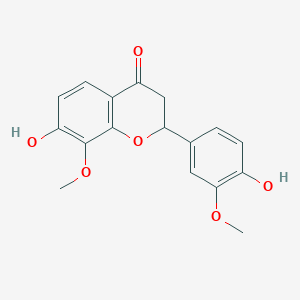
Fluphenazine-N-2-chloroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluphenazine-N-2-chloroethane (hydrochloride) is a derivative of fluphenazine, a traditional antipsychotic compound. It contains an alkylating chlorethylamine chain, which produces irreversible protein binding . This compound is known for its potent irreversible calmodulin antagonistic properties and its ability to tightly bind to dopamine D2 receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluphenazine-N-2-chloroethane (hydrochloride) is synthesized by introducing a chloroethyl group to the fluphenazine molecule. The synthesis involves the reaction of fluphenazine with 2-chloroethylamine under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fluphenazine-N-2-chloroethane (hydrochloride) undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The phenothiazine ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of fluphenazine .
Scientific Research Applications
Fluphenazine-N-2-chloroethane (hydrochloride) has a wide range of scientific research applications:
Neuroscience: It is used to study the role of dopamine D2 receptors in the brain and their involvement in neurological disorders.
Cancer Research: The compound’s ability to irreversibly inhibit calmodulin makes it useful in sensitizing cancer cells to apoptosis-inducing agents.
Pharmacology: It is employed in the development of new antipsychotic drugs and in the study of drug-receptor interactions.
Mechanism of Action
Fluphenazine-N-2-chloroethane (hydrochloride) exerts its effects by binding irreversibly to dopamine D2 receptors, thereby blocking their activity . This action leads to the inhibition of dopamine-mediated neurotransmission, which is beneficial in the treatment of psychotic disorders . Additionally, the compound inhibits calmodulin, a protein that regulates various cellular processes, thereby affecting cell signaling pathways .
Comparison with Similar Compounds
Fluphenazine-N-2-chloroethane (hydrochloride) is unique due to its irreversible binding properties and its dual action on dopamine receptors and calmodulin. Similar compounds include:
Fluphenazine: The parent compound, which is a reversible antagonist of dopamine D2 receptors.
Chlorpromazine: Another antipsychotic with similar dopamine receptor antagonistic properties but without the irreversible binding characteristic.
Haloperidol: A potent antipsychotic that also targets dopamine receptors but lacks the calmodulin inhibitory activity.
Properties
Molecular Formula |
C22H27Cl3F3N3S |
|---|---|
Molecular Weight |
528.9 g/mol |
IUPAC Name |
10-[3-[4-(2-chloroethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride |
InChI |
InChI=1S/C22H25ClF3N3S.2ClH/c23-8-11-28-14-12-27(13-15-28)9-3-10-29-18-4-1-2-5-20(18)30-21-7-6-17(16-19(21)29)22(24,25)26;;/h1-2,4-7,16H,3,8-15H2;2*1H |
InChI Key |
OAWAULFIPAZCMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCCl.Cl.Cl |
Synonyms |
fluphenazine-N-2-chloroethane fluphenazine-N-mustard N-chloroethyl-fluphenazine SK and F 7172-A2 SKF 7171A SKF 7172-A2 SKF-7171A SKF7171A SKF7172-A2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3S,5S,8R,9S,10S,13R,14S)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1256537.png)
![[(1R,9S,11S,12Z)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.09,14]octadeca-2,4,6,17-tetraen-18-yl]methanol](/img/structure/B1256541.png)
![N-propyl-10-[(2S)-1-pyrrolidin-1-ylpropan-2-yl]phenothiazine-2-carboxamide](/img/structure/B1256542.png)








![(5S,6S)-6-amino-5-[(1-carboxyethenyl)oxy]cyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B1256560.png)
